2,6-Dimethylisonicotinaldehyde

Description

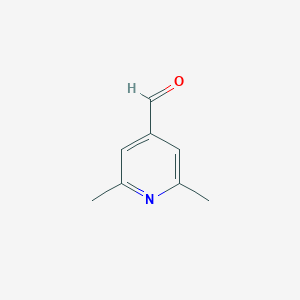

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIMNDTVWZPKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376655 | |

| Record name | 2,6-Dimethylisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18206-06-9 | |

| Record name | 2,6-Dimethylisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,6-Dimethylisonicotinaldehyde

CAS Number: 18206-06-9

This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinaldehyde, a key heterocyclic aldehyde intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. This document details the compound's properties, synthesis, reactivity, and safety information, supported by experimental data and visualizations to facilitate its application in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2,6-dimethylpyridine-4-carbaldehyde, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18206-06-9 | [1] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | Liquid or Solid or Semi-solid | [3] |

| Boiling Point | 218.1°C at 760 mmHg | |

| SMILES | CC1=CC(=CC(=N1)C)C=O | [1] |

| InChI | InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3 | [1] |

| InChIKey | OFIMNDTVWZPKIN-UHFFFAOYSA-N | [3] |

| Storage Conditions | 2-8°C, store under inert gas |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of related pyridine aldehydes. A plausible route involves the oxidation of the corresponding precursor, 2,6-dimethyl-4-methylpyridine (2,4,6-collidine).

A general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A common method for the selective oxidation of a methyl group on a pyridine ring is through the use of selenium dioxide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1.0 eq) in a suitable solvent such as dioxane or pyridine.

-

Reagent Addition: Add selenium dioxide (1.1 eq) portion-wise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The pyridine ring, being electron-deficient, can also influence the reactivity of the aldehyde and participate in various transformations. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Key Reactions:

-

Condensation Reactions: The aldehyde group readily undergoes condensation with amines to form Schiff bases (imines). For instance, reaction with isonicotinic hydrazide can yield corresponding hydrazones, which have been investigated for their biological activities.[4]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.

-

Reduction: Reduction of the aldehyde group, for example with sodium borohydride, would yield the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol.

-

Carbon-Carbon Bond Formation: The aldehyde can participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol condensation, and Grignard reactions to introduce diverse substituents at the 4-position of the pyridine ring.

These reactions make this compound a valuable intermediate for creating libraries of pyridine derivatives for biological screening.[3][5]

Caption: Key reactions of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.9-10.1 | Singlet | 1H | Aldehyde proton |

| ~7.5-7.7 | Singlet | 2H | Aromatic protons |

| ~2.6-2.8 | Singlet | 6H | Methyl protons |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~193 | Aldehyde carbonyl carbon |

| ~158 | C2 and C6 of pyridine ring |

| ~145 | C4 of pyridine ring |

| ~120 | C3 and C5 of pyridine ring |

| ~24 | Methyl carbons |

IR Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (methyl, aromatic) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde Fermi doublet) |

| ~1700-1715 | Strong | C=O stretch (aldehyde) |

| ~1580-1600 | Medium | C=C and C=N stretch (pyridine ring) |

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak at m/z = 135. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, M-29) and cleavage of the methyl groups.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

Hazard Identification:

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its reactivity, centered around the aldehyde functionality, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological activity and the development of detailed synthetic protocols are warranted to fully explore its potential.

References

- 1. PubChemLite - 2,6-dimethylpyridine-4-carbaldehyde (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 3. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2,6-Dimethylisonicotinaldehyde structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinaldehyde, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its role as a versatile chemical intermediate.

Chemical Structure and Nomenclature

This compound is a pyridine ring substituted with two methyl groups at positions 2 and 6, and a formyl (aldehyde) group at position 4.

-

Common Name: this compound

-

Synonyms: 2,6-Dimethyl-4-pyridinecarboxaldehyde

-

IUPAC Name: 2,6-dimethylpyridine-4-carbaldehyde

The structural formula is presented below:

Molecular Formula: C₈H₉NO

SMILES: O=Cc1cc(C)nc(C)c1

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 135.16 g/mol | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Physical Form | Liquid or Solid or Semi-solid | |

| Boiling Point | 218.1°C at 760 mmHg | |

| Density | 1.065 g/cm³ | |

| Purity | Typically ≥98% | |

| Storage Conditions | 2-8°C, under inert gas | |

| InChI Key | OFIMNDTVWZPKIN-UHFFFAOYSA-N | |

| CAS Number | 18206-06-9 | [1] |

Spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and MS) for this compound are available from various chemical suppliers and databases, confirming the assigned structure.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through the selective oxidation of the 4-methyl group of 2,4,6-collidine. Selenium dioxide (SeO₂) is a commonly used reagent for the oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes.[2][3] The methyl groups at the 2 and 6 positions are sterically hindered, which can favor the selective oxidation of the 4-methyl group.

Reaction Scheme:

2,4,6-Collidine → this compound

Representative Protocol:

-

Materials:

-

2,4,6-Collidine (2,4,6-trimethylpyridine)

-

Selenium Dioxide (SeO₂)

-

Dioxane (or another suitable high-boiling solvent)

-

Dichloromethane (for extraction)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1 equivalent) in dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

-

Filter the reaction mixture to remove the selenium precipitate. Wash the precipitate with a small amount of dioxane or dichloromethane.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

-

Safety Precautions: Selenium compounds are toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form imines, oximes, and hydrazones.

-

Oxidation to the corresponding carboxylic acid (2,6-dimethylisonicotinic acid).

-

Reduction to the corresponding alcohol (2,6-dimethyl-4-pyridinemethanol).

Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where the pyridine scaffold is a common structural motif.[4] It is a key intermediate for creating more complex molecules with potential therapeutic properties.

Logical Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2,4,6-collidine.

Caption: Synthetic workflow for this compound.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. asianpubs.org [asianpubs.org]

- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dimethylisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details two primary synthetic routes for the preparation of 2,6-dimethylisonicotinaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The information provided is intended for an audience with a strong background in organic chemistry.

Route 1: Oxidation of 2,6-Dimethyl-4-(hydroxymethyl)pyridine

This approach involves the initial synthesis of the alcohol precursor, 2,6-dimethyl-4-(hydroxymethyl)pyridine, followed by its oxidation to the target aldehyde.

Synthesis of 2,6-Dimethyl-4-(hydroxymethyl)pyridine

A common method for the synthesis of this precursor is through a biocatalytic process starting from 2,6-lutidine. This green chemistry approach offers a more sustainable alternative to traditional multi-step organic syntheses. One such method utilizes recombinant microbial whole cells as catalysts to achieve the hydroxymethylation of 2,6-lutidine.[1]

Oxidation to this compound

The selective oxidation of the primary alcohol, 2,6-dimethyl-4-(hydroxymethyl)pyridine, to the corresponding aldehyde can be achieved using various modern oxidation reagents known for their mildness and high selectivity, minimizing over-oxidation to the carboxylic acid. Two prominent methods are the Dess-Martin oxidation and the Swern oxidation.

Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, which offers the advantages of neutral reaction conditions, short reaction times, and high yields. The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature.[2]

Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and broad functional group tolerance.

Experimental Protocol: Dess-Martin Oxidation of a Primary Alcohol (General Procedure)

A representative protocol for the Dess-Martin oxidation of a primary alcohol to an aldehyde is as follows:

-

To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM) (0.1 M), add Dess-Martin periodinane (1.8 equivalents).

-

Stir the mixture at room temperature for 16 hours.

-

Upon completion, the reaction is typically worked up by quenching with a basic solution to neutralize the acetic acid byproduct and remove the spent iodine reagent.

| Reagent/Solvent | Molar Ratio/Concentration |

| Primary Alcohol | 1.0 eq |

| Dess-Martin Periodinane | 1.8 eq |

| Dichloromethane (DCM) | 0.1 M |

This is a general procedure and may require optimization for the specific substrate.

Route 2: Reduction of 2,6-Dimethylisonicotinic Acid or its Derivatives

This alternative pathway involves the synthesis of 2,6-dimethylisonicotinic acid, followed by its reduction to this compound.

Synthesis of 2,6-Dimethylisonicotinic Acid

The synthesis of 2,6-dimethylisonicotinic acid can be achieved through the oxidation of 2,6-lutidine.

Reduction to this compound

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. A common strategy to circumvent this is to first convert the carboxylic acid to a more easily reducible derivative, such as an ester or an acid chloride, or to use a sterically hindered reducing agent that stops at the aldehyde stage.

Reduction of an Ester Derivative using DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes at low temperatures. The reaction is typically carried out at -78 °C to prevent over-reduction.[3][4][5]

Experimental Protocol: DIBAL-H Reduction of an Ester to an Aldehyde (General Procedure)

A general procedure for the DIBAL-H reduction of an ester is as follows:

-

Dissolve the ester (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), THF, or toluene under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add a 1M solution of DIBAL-H in a suitable solvent (1 equivalent) dropwise, maintaining the temperature at or below -78 °C.

-

Stir the reaction at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and filter through celite.

-

The organic layer is then separated, washed, dried, and concentrated to yield the crude aldehyde, which can be purified by column chromatography.[3]

| Reagent/Solvent | Molar Ratio/Concentration | Key Condition |

| Ester | 1.0 eq | Dry, inert atmosphere |

| DIBAL-H (1M solution) | 1.0 eq | Temperature at -78 °C |

| DCM, THF, or Toluene | - | Low temperature quenching |

This is a general procedure and requires careful control of temperature and stoichiometry for optimal results.

Synthesis Route Overview

The following diagrams illustrate the logical flow of the two primary synthesis routes described.

Caption: Route 1: From 2,6-Lutidine via Oxidation.

Caption: Route 2: From 2,6-Lutidine via Reduction.

Data Summary

The following table summarizes the key transformations and typical yields reported in the literature for analogous reactions. Note that specific yields for the synthesis of this compound may vary depending on the exact reaction conditions and substrate.

| Transformation | Reagents/Method | Typical Yield | Reference |

| 2,6-Lutidine → 2,6-bis(hydroxymethyl)pyridine | Whole-cell biocatalysis | >12 g/L titer | [1] |

| Primary Alcohol → Aldehyde | Dess-Martin Periodinane | High | [2] |

| Ester → Aldehyde | DIBAL-H at -78 °C | Good to excellent | [3][5] |

Disclaimer: The experimental protocols provided are general examples and should be adapted and optimized for the specific laboratory conditions and scale of the reaction. Appropriate safety precautions must be taken when handling all chemical reagents.

References

- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

Commercial Availability and Synthetic Utility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinaldehyde, also known as 2,6-dimethyl-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde. Its chemical structure, featuring a pyridine ring substituted with two methyl groups and a formyl group, makes it a valuable and versatile building block in organic synthesis. The aldehyde functionality serves as a key reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the pyridine scaffold is a common motif in a wide range of biologically active compounds, including kinase inhibitors. This technical guide provides an overview of the commercial suppliers of this compound, discusses its synthesis and reactivity, and explores its potential applications in drug discovery and development, complete with illustrative experimental protocols and workflow diagrams.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Purity |

| Synthonix, Inc. | 18206-06-9 | 95+% |

| BLD Pharm | 18206-06-9 | Inquire for details |

| Sigma-Aldrich | 18206-06-9 | 98% |

| 1stsci.com | 18206-06-9 | Inquire for details |

| CyclicPharma | 18206-06-9 | ≥ 98% |

| Ambeed | 18206-06-9 | Inquire for details |

| MySkinRecipes | 18206-06-9 | ≥98% |

Synthesis of this compound

While detailed, step-by-step synthesis procedures for this compound are not extensively published in readily accessible literature, a common and logical synthetic route involves the oxidation of the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol. This precursor can be synthesized from 2,6-lutidine. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound from 2,6-lutidine.

General Experimental Protocol: Oxidation of a Pyridyl Methanol

This protocol provides a general method for the oxidation of a pyridyl methanol to the corresponding aldehyde, which can be adapted for the synthesis of this compound from (2,6-dimethylpyridin-4-yl)methanol.

Materials:

-

(2,6-dimethylpyridin-4-yl)methanol (1 equivalent)

-

Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

-

Dichloromethane (DCM) or Chloroform (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite or silica gel

Procedure:

-

To a stirred solution of (2,6-dimethylpyridin-4-yl)methanol in DCM, add activated MnO₂ in one portion.

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours to overnight), filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde group of this compound is the primary site of its chemical reactivity, making it a versatile intermediate. It can readily undergo a variety of reactions common to aromatic aldehydes, including:

-

Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form α,β-unsaturated ketones.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent can yield substituted pyridylmethylamines.

-

Wittig Reaction: It can react with phosphorus ylides to form substituted styrenes.

-

Nucleophilic Addition: The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors .[1][2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

This compound can serve as a starting material for the synthesis of a library of pyridine-based compounds for screening as potential kinase inhibitors. For instance, it can be elaborated into more complex structures that mimic the hinge-binding motifs of known kinase inhibitors.

Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Illustrative Experimental Protocols

The following are representative experimental protocols for reactions where this compound could be a key reactant.

Claisen-Schmidt Condensation

This protocol describes a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.

Materials:

-

This compound (1 equivalent)

-

An appropriate ketone (e.g., acetophenone) (1 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

In a flask, dissolve sodium hydroxide in water and then add ethanol to create a basic ethanolic solution.

-

To this solution, add the ketone followed by the dropwise addition of this compound with stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.[5][6]

-

After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: A general experimental workflow for a Claisen-Schmidt condensation reaction.

Suzuki-Miyaura Cross-Coupling

While this compound does not directly participate in a Suzuki coupling, it can be readily converted to a derivative (e.g., a halide or triflate at a different position on the pyridine ring if starting from a different precursor) that can. This protocol outlines a general procedure for a Suzuki-Miyaura coupling involving a pyridine halide.[7][8][9][10]

Materials:

-

Aryl or heteroaryl halide (e.g., a bromopyridine derivative) (1 equivalent)

-

Boronic acid or boronate ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, boronic acid, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s) to the vessel.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a readily available and highly useful synthetic intermediate. Its reactivity, centered around the aldehyde functional group, allows for its incorporation into a wide array of more complex molecules. For researchers in drug discovery, particularly those focused on kinase inhibitors and other therapeutic areas where the pyridine scaffold is prevalent, this compound represents a valuable starting point for the synthesis of novel chemical entities. The protocols and workflows provided in this guide offer a practical framework for the utilization of this compound in a research setting.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. webassign.net [webassign.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. diva-portal.org [diva-portal.org]

- 10. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic influence of methyl substituents on the pyridine ring, a core scaffold in numerous pharmaceuticals and functional materials. Understanding these effects is critical for predicting molecular properties such as basicity, reactivity, and ligand-binding affinity, thereby guiding rational drug design and catalyst development.

Core Electronic Principles: Inductive and Hyperconjugation Effects

The methyl group (-CH₃) influences the pyridine ring through two primary electron-donating mechanisms: the inductive effect (+I) and hyperconjugation.[1][2] The position of the methyl group—ortho (2-), meta (3-), or para (4-) relative to the nitrogen atom—determines the magnitude and interplay of these effects.

-

Inductive Effect (+I): As an alkyl group, the methyl substituent is less electronegative than the sp²-hybridized carbons of the pyridine ring. Consequently, it donates electron density through the sigma (σ) bond framework, increasing the electron density on the ring.[1][3] This effect decreases with distance.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.[4][5] In methylpyridines (picolines), the σ-electrons of the methyl C-H bonds can delocalize into the π-system of the pyridine ring. This effect is most pronounced when the methyl group is at the 2- or 4-position, as it directly increases electron density at the ortho and para carbons, and importantly, at the nitrogen atom through resonance-like structures.[6][7]

The combined result of these effects is an increase in the electron density of the pyridine ring, particularly at the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more available for donation, thus increasing the basicity of methylpyridines compared to unsubstituted pyridine.[6][8]

Figure 1: Logical relationship between methyl group electronic effects and pyridine properties.

Quantitative Analysis of Electronic Effects

The electronic influence of the methyl group can be quantified by examining various physicochemical parameters. The data for 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline) are summarized below.

The most direct measure of the electron-donating effect on the nitrogen atom is the acid dissociation constant (pKa) of the conjugate pyridinium ion. A higher pKa value indicates a stronger base. All picolines are more basic than pyridine (pKa ≈ 5.2).[8]

| Compound | Position | pKa of Conjugate Acid |

| Pyridine | - | 5.25[8] |

| 2-Methylpyridine | ortho | 5.94[8], 5.96[9] |

| 3-Methylpyridine | meta | 5.63[9], 5.68[10][11] |

| 4-Methylpyridine | para | 5.98[9] |

| Table 1: Comparison of pKa values for pyridine and methylpyridines (picolines). |

The 4-methylpyridine isomer is the strongest base, as the methyl group at the para position effectively increases electron density at the nitrogen via both the inductive effect and hyperconjugation. The 2-methylpyridine is slightly less basic, often attributed to potential steric hindrance affecting solvation of the pyridinium ion. The 3-methylpyridine shows the smallest increase in basicity, as hyperconjugation from the meta position does not directly increase electron density on the nitrogen atom.

Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring, and they are often applied to heterocyclic systems like pyridine. A negative value indicates an electron-donating group.

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.06 | -0.16 |

| Table 2: Hammett constants for the methyl group. Data adapted from Schwarzenbach et al.[12] |

The more negative σ_para value reflects the combined +I and hyperconjugation effects at the para position, while the σ_meta value is primarily due to the weaker inductive effect. These values are consistent with the observed pKa trends.

NMR spectroscopy provides a sensitive probe of the electronic environment around each nucleus. Electron-donating groups cause upfield shifts (lower ppm) for ring protons and carbons due to increased shielding.

| Compound | ¹³C-NMR Shift (ppm) at C2/C6 | ¹³C-NMR Shift (ppm) at C3/C5 | ¹³C-NMR Shift (ppm) at C4 |

| Pyridine | 150.1 | 123.9 | 136.0 |

| 2-Methylpyridine | C2: 158.0, C6: 149.5 | C3: 121.9, C5: 122.8 | 136.2 |

| 3-Methylpyridine | C2: 150.4, C6: 147.6 | C3: 132.8, C5: 123.4 | 136.9 |

| 4-Methylpyridine | 149.9 | 124.8 | 147.2 |

| Table 3: Representative ¹³C NMR chemical shifts for pyridine and picolines. Note: Values can vary slightly with solvent and reference. |

The data show that the methyl group significantly shields the carbon atom to which it is attached (the ipso-carbon) and other positions in the ring, consistent with its electron-donating nature.

Experimental Protocols

This method relies on the different UV absorption spectra of the protonated (pyridinium) and neutral forms of the pyridine derivative.[13]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution (e.g., 10 mM) of the methylpyridine in a suitable solvent like DMSO.[13]

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units around the expected pKa (e.g., pH 4 to 8 for picolines). Maintain constant ionic strength (e.g., 0.1 M) across all buffers.[13]

-

-

Sample Preparation for Measurement:

-

In a 96-well microtiter plate or individual cuvettes, add a fixed volume of the methylpyridine stock solution to each buffer to achieve a final concentration of 0.1-0.2 mM.[13]

-

Prepare blank samples containing only the buffer solutions.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each sample.[13]

-

Determine the absorbance of the purely acidic form (in a low pH buffer, e.g., pH 1-2) and the purely basic form (in a high pH buffer, e.g., pH 10-11) at an analytical wavelength where the difference between their absorbances is maximal.[14]

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[15]

-

Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]) where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) is determined from the absorbance values.[14]

-

Figure 2: Experimental workflow for the spectrophotometric determination of pKa.

Methodology:

-

Sample Preparation: Prepare a solution of the methylpyridine sample by dissolving 5-10 mg in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to verify the structure and purity.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

For unambiguous assignment of carbon signals, two-dimensional NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[16][17] HMQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons.[16]

-

-

Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra using the internal standard.

Implications for Drug Development

The electronic effects of methyl groups have profound consequences in medicinal chemistry:

-

Modulating Basicity: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By positioning a methyl group on a pyridine scaffold, medicinal chemists can fine-tune the pKa to optimize the ionization state of the molecule at physiological pH (approx. 7.4), thereby improving its solubility, cell permeability, and target engagement.

-

Altering Reactivity and Metabolism: The increased electron density can affect the pyridine ring's susceptibility to metabolic oxidation. Conversely, the methyl groups themselves can be sites of metabolism (e.g., hydroxylation by cytochrome P450 enzymes). Understanding these electronic effects helps predict metabolic pathways and design more stable drug candidates.

-

Influencing Ligand-Metal Interactions: In the context of metal-based drugs or catalysts, the electron-donating properties of the methyl group enhance the Lewis basicity of the pyridine nitrogen, strengthening its coordination to a metal center.[18] This can impact the stability and reactivity of the resulting complex.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 6. scribd.com [scribd.com]

- 7. echemi.com [echemi.com]

- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 9. Picoline - Wikipedia [en.wikipedia.org]

- 10. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 3-Picoline CAS#: 108-99-6 [m.chemicalbook.com]

- 12. global.oup.com [global.oup.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ulm.edu [ulm.edu]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide for Organic Synthesis

For Immediate Release

Shanghai, China – December 29, 2025 – 2,6-Dimethylisonicotinaldehyde, a pyridine-based aldehyde, is emerging as a versatile building block in organic synthesis, demonstrating significant potential in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its applications, complete with experimental protocols and data, for researchers, scientists, and professionals in drug development.

Core Properties and Synthetic Potential

This compound, with the chemical formula C₈H₉NO, is a solid or semi-solid compound with a molecular weight of 135.16 g/mol . Its structure, featuring a pyridine ring substituted with two methyl groups and an aldehyde functionality, makes it a valuable intermediate for constructing complex heterocyclic scaffolds. The aldehyde group serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, while the dimethyl-substituted pyridine core influences the electronic properties and biological activity of the resulting molecules. This unique combination has led to its use in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.

Key Applications in Organic Synthesis

The reactivity of the aldehyde group in this compound allows for its participation in several fundamental organic transformations, including condensation and olefination reactions. These reactions are pivotal for the construction of diverse molecular architectures with potential biological significance.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. In a typical reaction, this compound reacts with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction proceeds via a nucleophilic addition followed by dehydration to yield a substituted alkene. The resulting products, often α,β-unsaturated systems, are valuable intermediates for the synthesis of more complex heterocyclic structures.

Table 1: Quantitative Data for Knoevenagel Condensation of this compound with Malononitrile

| Entry | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | 4 h | 85 |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

To a solution of this compound (1.35 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (0.1 mL) is added. The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the desired product, 2-(2,6-dimethylpyridin-4-yl)methylene)malononitrile.

DOT Script for Knoevenagel Condensation Workflow

Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a phosphorus ylide (Wittig reagent) to generate a substituted vinylpyridine derivative. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. This transformation is particularly useful for introducing a vinyl group or other unsaturated moieties at the 4-position of the pyridine ring.

Table 2: Quantitative Data for Wittig Reaction of this compound

| Entry | Wittig Reagent | Base | Solvent | Reaction Time | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 12 h | 78 |

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere, n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) is added dropwise at 0 °C. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of this compound (1.35 g, 10 mmol) in THF (10 mL) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,6-dimethyl-4-vinylpyridine.

DOT Script for Wittig Reaction Signaling Pathway

Wittig Reaction Signaling Pathway

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that allows for the construction of dihydropyridine rings, which are prevalent in many biologically active molecules, including calcium channel blockers.[1][2] In this reaction, this compound can serve as the aldehyde component, reacting with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source, such as ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine derivatives can be further oxidized to the corresponding pyridine derivatives.[2]

Table 3: Quantitative Data for Hantzsch Dihydropyridine Synthesis

| Entry | β-Ketoester | Nitrogen Source | Solvent | Reaction Time | Yield (%) |

| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | 8 h (reflux) | 75 |

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of this compound (1.35 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL) is heated at reflux for 8 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired diethyl 2,6-dimethyl-4-(2,6-dimethylpyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

DOT Script for Hantzsch Synthesis Logical Relationship

Logical Flow of Hantzsch Synthesis

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its ability to readily undergo key chemical transformations such as Knoevenagel condensations, Wittig reactions, and Hantzsch dihydropyridine syntheses makes it an attractive building block for the creation of a wide array of complex molecules. The derivatives of these reactions hold significant promise for applications in medicinal chemistry and materials science, warranting further exploration of this compound's synthetic potential.

References

2,6-Dimethylisonicotinaldehyde: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2,6-Dimethylisonicotinaldehyde, a substituted pyridine-4-carboxaldehyde, presents itself as a highly versatile and valuable building block for the construction of a diverse range of fused and substituted heterocyclic systems. Its aldehyde functionality allows for participation in a variety of classical and multicomponent reactions, while the dimethyl-substituted pyridine core imparts specific steric and electronic properties to the resulting molecules, influencing their biological activity and physical characteristics. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of pyranopyrazoles, pyridopyrimidines, and other important heterocyclic frameworks. Detailed experimental protocols, quantitative data, and visualization of relevant biological pathways are presented to facilitate its use in research and drug discovery.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 45-50 °C |

| Boiling Point | 225-230 °C at 760 mmHg |

| CAS Number | 18206-06-9 |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of condensation and cyclization reactions. The following sections detail generalized experimental protocols for key transformations, which can be adapted for this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound. This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates for further heterocyclic synthesis.

General Experimental Protocol:

A mixture of this compound (1 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol), and a catalytic amount of a base (e.g., piperidine, triethylamine, or a solid catalyst) in a suitable solvent (e.g., ethanol, water, or solvent-free) is stirred at room temperature or heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a cold solvent, and dried. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[1][2][3][4][5]

Representative Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes:

| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Malononitrile | CTMAB | Water | 1.5 | 85-95 | [1] |

| Ethyl Cyanoacetate | CTMAB | Water | 12 | 80-90 | [1] |

| Malononitrile | Glycine | Water | 0.1-0.3 | 88-95 | [6] |

| Malononitrile | Isonicotinic Acid | EtOH/H₂O | 0.5-1 | 85-96 | [5] |

One-Pot Synthesis of Pyranopyrazoles

Pyranopyrazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. A highly efficient method for their synthesis is a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[7][8][9][10][11]

General Experimental Protocol:

To a stirred mixture of ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol) in ethanol (10 mL), this compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of a base (e.g., piperidine, triethylamine) or an organocatalyst (e.g., glycine, citric acid) are added.[6][11] The reaction mixture is then refluxed for a specified time, with progress monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyranopyrazole derivative.[9][10]

Representative Quantitative Data for the Synthesis of 4-Aryl-Pyranopyrazoles:

| Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Glycine | Water | 0.1-0.3 | 85-95 | [6] |

| Citric Acid | None | 0.5-1 | 88-96 | [11] |

| [Msim]Cl | None | 0.1-0.25 | 87-97 | [12] |

| Sodium Benzoate | Water | 2-3 | 85-94 | [9] |

Workflow for the One-Pot Synthesis of Pyranopyrazoles:

Caption: One-pot synthesis of pyranopyrazoles.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These compounds are important intermediates in the synthesis of various biologically active molecules. The reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[13][14][15]

General Experimental Protocol:

A mixture of this compound (1 mmol), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 mmol), elemental sulfur (1.1 mmol), and a base (e.g., morpholine or triethylamine) (2 mmol) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature or heated. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent to give the pure 2-aminothiophene derivative.[14][16]

Representative Quantitative Data for Gewald Reaction with Aromatic Aldehydes:

| Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile | Morpholine | Ethanol | 50 | 2 | 85-95 | [15] |

| Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 3 | 80-90 | [17] |

| Malononitrile | Triethylamine | Water | RT | 0.5-1 | 88-96 | [16] |

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors. One common synthetic route involves the reaction of an aminopyrimidine with an α,β-unsaturated carbonyl compound, which can be generated in situ from an aromatic aldehyde and an active methylene compound.[18][19][20][21][22]

General Experimental Protocol:

A mixture of an aminopyrimidine (e.g., 6-aminouracil or 4-aminopyrimidine) (1 mmol), this compound (1 mmol), an active methylene compound (e.g., malononitrile or ethyl acetoacetate) (1 mmol), and a catalyst (e.g., piperidine, L-proline, or an ionic liquid) in a suitable solvent (e.g., ethanol, DMF, or water) is heated under reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent, and dried to afford the pyridopyrimidine derivative.[18][21]

Spectroscopic Data of Representative Heterocyclic Compounds

The following tables provide representative spectroscopic data for heterocyclic compounds structurally related to those that can be synthesized from this compound.

Representative ¹H and ¹³C NMR Data for 4-Aryl-Pyranopyrazole Derivatives: [23][24]

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 1.8-2.3 (s, 3H, CH₃), 4.5-4.8 (s, 1H, CH), 6.8-7.5 (m, Ar-H), 6.9 (br s, 2H, NH₂), 12.1 (s, 1H, NH) | 9.7 (CH₃), 36.2 (CH), 57.2, 97.6, 113-145 (Ar-C), 120.7 (CN), 154.7, 160.8 |

| 6-Amino-4-aryl-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 4.6-4.9 (s, 1H, CH), 6.9-7.6 (m, Ar-H), 7.2 (br s, 2H, NH₂), 10.5-11.0 (br s, 1H, NH), 12.2 (s, 1H, NH) | 35.8 (CH), 58.1, 98.2, 114-144 (Ar-C), 119.8 (CN), 155.1, 158.9, 161.2 |

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities due to their structural similarity to known pharmacophores. For instance, pyridopyrimidine derivatives are known to act as inhibitors of various protein kinases involved in cell cycle regulation and signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in the development of various cancers.[25][26][27][28][29][30]

Caption: Simplified EGFR signaling pathway.

CDK4/Cyclin D1 Signaling Pathway

Cyclin-dependent kinase 4 (CDK4) and its regulatory partner Cyclin D1 are key components of the cell cycle machinery. They control the progression from the G1 to the S phase. Inhibitors of this pathway can induce cell cycle arrest and are therefore attractive targets for cancer therapy.[10][31][32][33][34]

Caption: CDK4/Cyclin D1 pathway in cell cycle progression.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently activated pathways in human cancers, making it a major target for drug development.[28][35][36][37][38]

Caption: Simplified PI3K/mTOR signaling pathway.

Antimicrobial Activity

Pyrazole derivatives, which can be accessed through multi-component reactions involving aldehyde precursors, are well-documented for their antimicrobial properties. The following table presents representative Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against common bacterial strains.

Representative MIC Values (µg/mL) of Pyrazole Derivatives: [39][40][41][42][43]

| Compound Type | E. coli | S. aureus | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1 | 1-8 | [39] |

| Pyrazole-pyrimidinethiones | 12.5 | >12.5 | [39] |

| Pyrazole-ciprofloxacin hybrids | 0.1-0.2 | 0.1-0.2 | [41] |

| Pyrazole-clubbed pyrimidines | >2000 | 521 | [42] |

| 2-Chloroquinoline-pyrazole derivatives | >100 | 12.5-50 | [43] |

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential for the synthesis of a wide array of novel heterocyclic compounds. Its reactivity in fundamental organic reactions such as the Knoevenagel condensation, one-pot pyranopyrazole synthesis, Gewald reaction, and pyridopyrimidine synthesis makes it a valuable tool for medicinal chemists and researchers in drug discovery. The resulting heterocyclic scaffolds are of great interest due to their structural relationship to known bioactive molecules, particularly as kinase inhibitors and antimicrobial agents. This guide provides a foundational understanding and practical protocols to stimulate further exploration and application of this compound in the development of new chemical entities with therapeutic potential. Further research into the specific reaction conditions and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. arkat-usa.org [arkat-usa.org]

- 17. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines | Semantic Scholar [semanticscholar.org]

- 20. Pyrimidine synthesis [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sciensage.info [sciensage.info]

- 25. researchgate.net [researchgate.net]

- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. ClinPGx [clinpgx.org]

- 31. researchgate.net [researchgate.net]

- 32. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cyclin D/Cdk4 - Wikipedia [en.wikipedia.org]

- 34. Functions of CDK4/Cyclin D and CDK5/p25 [pfocr.wikipathways.org]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 38. Video: mTOR Signaling and Cancer Progression [jove.com]

- 39. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

- 43. researchgate.net [researchgate.net]

Preliminary Investigation of 2,6-Dimethylisonicotinaldehyde Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the chemical reactivity of 2,6-Dimethylisonicotinaldehyde, a substituted pyridine carboxaldehyde of interest in organic synthesis and medicinal chemistry. This document outlines potential synthetic routes and key reactions, including oxidation, reduction, and condensation, providing a foundational resource for its application in the development of novel compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established methodologies for analogous structures to propose viable experimental pathways.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-formed 2,6-dimethylpyridine ring. A common and effective method involves the oxidation of a corresponding methyl or hydroxymethyl group at the 4-position or the reduction of a nitrile or carboxylic acid derivative.

A plausible synthetic route starts from 2,6-dimethyl-4-cyanopyridine. The cyano group can be reduced to the aldehyde. This transformation is a standard procedure in organic synthesis.[1][2]

Proposed Experimental Protocol: Synthesis via Reduction of 2,6-Dimethyl-4-cyanopyridine

-

Dissolution: Dissolve 2,6-dimethyl-4-cyanopyridine in a suitable anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of a suitable reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), dropwise. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid, while maintaining a low temperature.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions of this compound

The aldehyde functional group in this compound is the primary site of reactivity, allowing for a variety of transformations.

Oxidation to 2,6-Dimethylisonicotinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid, a valuable intermediate in medicinal chemistry. Common oxidizing agents for aldehydes include potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver oxide. Catalytic aerobic oxidation presents a greener alternative.[3][4]

Proposed Experimental Protocol: Oxidation using Potassium Permanganate

-

Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as acetone and water.

-

Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water dropwise. The reaction is typically exothermic and the purple color of the permanganate will disappear as it is consumed.

-

Work-up: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: The precipitated 2,6-dimethylisonicotinic acid is collected by filtration, washed with cold water, and dried.

| Reactant | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| 2,6-Dimethylpyridine | Air/O2, Catalyst | Acetic Acid | 100-150 °C | Good | [4] |

| 2,6-Lutidine | Oxygen, Catalyst | Water | 60-100 °C | High | [3] |

Reduction to (2,6-Dimethylpyridin-4-yl)methanol

Reduction of the aldehyde group yields the corresponding primary alcohol, (2,6-dimethylpyridin-4-yl)methanol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol.[5]

Proposed Experimental Protocol: Reduction using Sodium Borohydride

-

Dissolution: Dissolve this compound in methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise. The reaction is usually rapid.

-

Quenching: After completion, the reaction is quenched by the slow addition of water or dilute acid.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting alcohol can be purified by chromatography or recrystallization.

| Reactant | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Aldehydes | NaBH4 | Methanol/Ethanol | 0 °C to RT | High | [5] |

| Aldehydes | NaBH4/DOWEX | THF | Room Temp | 85-93% | [6] |

| Aldehydes/Ketones | NaBH4/Silica (Microwave) | Solvent-free | N/A | >70% | [7] |

Condensation Reactions

The aldehyde functionality of this compound makes it an excellent substrate for various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a weak base (e.g., piperidine, pyridine) to yield a substituted alkene.

Proposed Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Mixture: In a suitable solvent like ethanol or toluene, dissolve this compound and malononitrile.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyridine.

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Isolation: Upon completion, cool the reaction mixture to induce precipitation of the product. The solid can be collected by filtration and recrystallized for purification.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

Proposed Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

Ylide Formation: Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction: Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

-

Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purification: The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization to yield the pure alkene.

Applications in Drug Development

Pyridine and its derivatives are common scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other interactions with biological targets. The functional handles on this compound allow for its incorporation into more complex molecules with potential therapeutic applications. The corresponding carboxylic acid and alcohol can serve as starting points for the synthesis of esters, amides, and ethers, expanding the chemical space for drug discovery.[8]

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic and reactive pathways discussed, the following diagrams are provided.

Caption: Proposed synthesis of this compound.

Caption: Key reactions of this compound.

Conclusion

This compound is a versatile building block with significant potential for the synthesis of a wide range of derivatives. The aldehyde functionality allows for straightforward oxidation, reduction, and various condensation reactions. The protocols outlined in this guide, based on established chemical principles, provide a solid starting point for researchers to explore the chemistry of this compound and to develop novel molecules for applications in drug discovery and materials science. Further experimental validation is necessary to optimize reaction conditions and fully characterize the products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 7. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,6-Dimethylisonicotinaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,6-Dimethylisonicotinaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the principles of chemical structure and polarity. Furthermore, it offers comprehensive, step-by-step experimental protocols for determining the precise solubility of this compound in various common organic solvents.

Introduction to this compound

This compound is a substituted pyridine derivative containing an aldehyde functional group. Its chemical structure, featuring a polar pyridine ring and a reactive aldehyde group, alongside two nonpolar methyl groups, dictates its solubility behavior. Understanding its solubility is crucial for a variety of applications, including organic synthesis, reaction kinetics, formulation development in pharmaceuticals, and as an intermediate in the manufacturing of agrochemicals.

Chemical Structure:

-

IUPAC Name: 2,6-dimethylpyridine-4-carbaldehyde

-

Molecular Formula: C₈H₉NO

-

Molecular Weight: 135.17 g/mol

-

CAS Number: 18206-06-9

The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to van der Waals interactions with nonpolar solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. Aldehydes and pyridine derivatives are generally soluble in a wide range of organic solvents.[1][2][3] The solubility in water for aldehydes tends to decrease as the carbon chain length increases.[1][4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen of the pyridine ring and the carbonyl oxygen of the aldehyde. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors and have strong dipole-dipole interactions with the polar functional groups of this compound. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar hydrocarbon portions of these solvents will interact with the methyl groups and the aromatic ring of the solute. However, the high polarity of the aldehyde and pyridine functionalities will limit solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions. |

| Aqueous Solvents | Water | Low | While the polar functional groups can interact with water, the presence of the nonpolar methyl groups and the pyridine ring will likely result in low water solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental protocols are essential. The following sections detail two widely used and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

This method directly measures the mass of the solute dissolved in a known mass of solvent at equilibrium. It is a robust and accurate technique for determining solubility.[5][6][7][8]

3.1.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (0.45 µm pore size)

-

Drying oven or vacuum desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known mass of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-